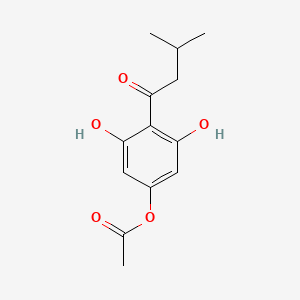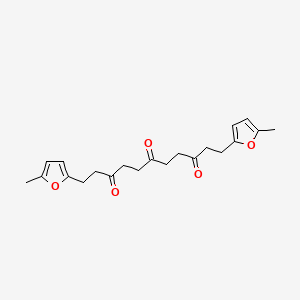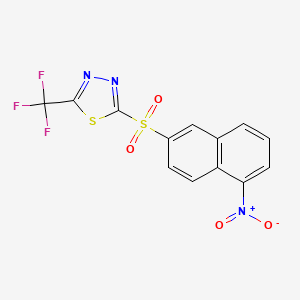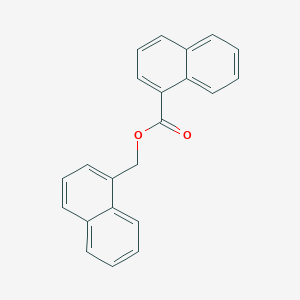
5-Methyl-5-phenylnonanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-phenylnonanedioic acid is an organic compound with the molecular formula C16H22O4 It is a derivative of nonanedioic acid, where a methyl group and a phenyl group are substituted at the 5th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenylnonanedioic acid typically involves the alkylation of nonanedioic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonanedioic acid is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-phenylnonanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-Methyl-5-phenylnonanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins due to its structural properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenylnonanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction cascades and metabolic processes, which ultimately result in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Nonanedioic acid: The parent compound without the methyl and phenyl substitutions.
5-Methyl-nonanedioic acid: A derivative with only a methyl group at the 5th position.
5-Phenylnonanedioic acid: A derivative with only a phenyl group at the 5th position.
Uniqueness
5-Methyl-5-phenylnonanedioic acid is unique due to the presence of both methyl and phenyl groups at the 5th carbon position. This dual substitution imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
63390-27-2 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
5-methyl-5-phenylnonanedioic acid |
InChI |
InChI=1S/C16H22O4/c1-16(11-5-9-14(17)18,12-6-10-15(19)20)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
RAROYCIBSJRJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)(CCCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)


![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)



-](/img/structure/B14514910.png)


![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)


